2-(ethylamino)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

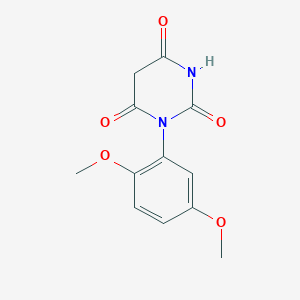

2-(ethylamino)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.191. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Toxicology and Embryotoxicity Studies : Research conducted by Stula and Krauss (1977) explored the embryotoxic effects of various amide-type solvents, including N,N-dimethylacetamide, on pregnant rats and rabbits. They found moderate embryotoxicity associated with N,N-dimethylacetamide (Stula & Krauss, 1977).

Molecular Chemistry and Interaction Studies : Walczak et al. (2008) investigated compounds including 1,3-bis(ethylamino)-2-nitrobenzene and their derivatives. This research contributes to understanding the physical properties of polymers made from similar compounds (Walczak et al., 2008).

Synthesis of Heterocyclic Compounds : Granik et al. (1976) reported on the synthesis of various heterocyclic compounds using reactions involving N,N-dimethylacetamide. This research provides insights into the chemical pathways and synthesis of complex organic compounds (Granik et al., 1976).

Role in Polymerization Processes : Zhou et al. (2015) examined the use of amide group-containing polar solvents, including N,N-dimethylacetamide, in iron-catalyzed atom transfer radical polymerizations. Their findings indicate significant effects of solvent structures on catalytic activity (Zhou et al., 2015).

Applications in Molecular Interaction Analysis : Sengwa et al. (2010) explored the molecular interactions in binary mixtures containing ethanolamine and N,N-dimethylacetamide. They studied hydrogen-bonded hetero-molecular interactions, providing insights into molecular behavior in mixed solvents (Sengwa et al., 2010).

Investigation of Molecular Reactions and Properties : Le Bras and Muzart (2018) highlighted the use of N,N-dimethylacetamide as a multipurpose reagent in the synthesis of various compounds. This review emphasizes its versatility in different experimental conditions (Le Bras & Muzart, 2018).

Research on Physical Properties of Chemical Mixtures : Khanlarzadeh and colleagues (2006) measured the densities, viscosities, and refractive indices of mixtures involving N,N-dimethylacetamide, contributing to the understanding of the physical properties of such mixtures (Khanlarzadeh et al., 2006).

Examination of Corrosion Inhibition : Cruz et al. (2004) conducted a study on the electrochemical behavior of certain compounds, including derivatives of N,N-dimethylacetamide, in acid media. This research is significant in understanding corrosion inhibition efficiency (Cruz et al., 2004).

Analytical Method Development for Medical Use : Rosser et al. (2023) developed a liquid chromatography-tandem mass spectrometry method for quantifying N,N-dimethylacetamide in pediatric plasma, demonstrating the chemical's relevance in medical analysis and treatment monitoring (Rosser et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(ethylamino)-N,N-dimethylacetamide is the enzyme cathepsin B . Cathepsin B is a lysosomal cysteine peptidase involved in multiple processes associated with tumor progression, making it a validated target for anti-cancer therapy .

Mode of Action

The compound interacts with its target, cathepsin B, by inhibiting its endopeptidase activity . This inhibition reduces tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids .

Biochemical Pathways

The inhibition of cathepsin b likely disrupts the proteolytic potential of lysosomal cysteine peptidases, which are highly relevant for cancer progression . This disruption could potentially affect extracellular matrix degradation, a process enabling tumor migration, invasion, metastasis, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of tumor cell invasion and migration . It also impairs tumor growth in vivo, as demonstrated in mouse fibrosarcoma tumors .

Propriétés

IUPAC Name |

2-(ethylamino)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4-7-5-6(9)8(2)3/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQCQPDRIQZDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)